molecular formula C9H11NO2 B12391739 2-(benzylamino)acetic acid

2-(benzylamino)acetic acid

Cat. No.: B12391739
M. Wt: 167.17 g/mol
InChI Key: KGSVNOLLROCJQM-VEJAREIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)acetic acid is a derivative of glycine, an amino acid. It is characterized by the presence of a benzyl group attached to the amino group of glycine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzylamino)acetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with benzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino alcohols .

Scientific Research Applications

2-(Benzylamino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylamino)acetic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. These effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

2-(Benzylamino)acetic acid can be compared with other glycine derivatives, such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of study in various fields.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(benzylamino)acetic acid

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)/i7+1,9+1

InChI Key

KGSVNOLLROCJQM-VEJAREIZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[13CH2][13C](=O)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O

Origin of Product

United States

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